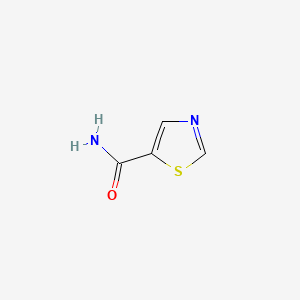

Thiazole-5-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNIKGLUPSHSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225410 | |

| Record name | 5-Thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74411-19-1 | |

| Record name | 5-Thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74411-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074411191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-THIAZOLECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6YS0A8KQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Thiazole 5 Carboxamide and Its Derivatives

Classical Synthetic Approaches to Thiazole-5-carboxamide Scaffolds

The foundational methods for constructing the thiazole (B1198619) ring have been adapted for the synthesis of this compound derivatives. The most prominent of these is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.netmdpi.com In the context of thiazole-5-carboxamides, a key starting material is an α-haloketone bearing an ester or a related functional group that can be converted to the C5-carboxamide.

Another classical approach is the Cook-Heilbron synthesis, which typically yields 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide or related reagents. researchgate.net While not a direct route to thiazole-5-carboxamides, the resulting 5-amino group can serve as a handle for further functionalization to introduce the carboxamide moiety.

The Gabriel synthesis offers an alternative pathway, involving the reaction of an acylamino-ketone with phosphorus pentasulfide. This method can produce 2,5-disubstituted thiazoles, and with appropriate starting materials, can be tailored for the synthesis of the target scaffold.

A common strategy for introducing the carboxamide functionality at the C5 position involves the saponification of a C5-ester, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, to the corresponding carboxylic acid, followed by amide coupling with a desired amine. researchgate.net This two-step process is a versatile and widely used method for generating diverse libraries of this compound derivatives.

Modern Advancements in this compound Synthesis

In recent years, significant progress has been made in developing more efficient, sustainable, and scalable methods for the synthesis of thiazole-5-carboxamides. These advancements encompass catalytic strategies, green chemistry principles, and the application of flow chemistry.

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of thiazole-5-carboxamides has benefited from these developments. Amide bond formation, a key step in many synthetic routes, is often facilitated by coupling agents that act as catalysts. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to promote the efficient synthesis of N-substituted thiazole-5-carboxamides from the corresponding carboxylic acids and amines. mdpi.com

Furthermore, nanoparticle catalysis has emerged as a promising approach. For instance, NiFe2O4 nanoparticles have been utilized as a reusable catalyst for the one-pot, three-component synthesis of thiazole scaffolds in an ethanol:water solvent system, demonstrating high yields and catalyst reusability. smolecule.com

Green Chemistry Principles in this compound Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, including thiazole-5-carboxamides. One notable example is the use of polyethylene (B3416737) glycol-400 (PEG-400) as a recyclable and environmentally benign solvent for the synthesis of 2-bromo-4-methylthis compound (B8233981) derivatives. donaulab.cz This approach avoids the use of volatile and often hazardous organic solvents.

Aqueous medium synthesis is another green strategy that has been explored. The development of synthetic methodologies in water or aqueous-ethanolic mixtures reduces the reliance on organic solvents, contributing to a more sustainable process. smolecule.com Additionally, solid-phase synthesis techniques have been developed for the preparation of 2-amino-5-carboxamide thiazole derivatives. nih.gov This method simplifies purification procedures and minimizes waste generation by anchoring the intermediates to a polymer support during the reaction sequence.

Flow Chemistry Applications in this compound Production

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific examples for the industrial production of this compound are not extensively documented, the application of flow chemistry to the synthesis of the core thiazole scaffold is well-established and directly applicable.

Automated multistep continuous flow synthesis has been successfully employed for the rapid generation of complex thiazole derivatives. thieme-connect.com For example, a sequential Hantzsch thiazole synthesis, deketalization, and subsequent reaction in a continuous flow microreactor assembly has been reported to produce highly functionalized thiazoles in high yields and short reaction times. thieme-connect.com These systems often utilize modular reactors and in-line analytics to monitor reaction progress in real-time. donaulab.cz The principles demonstrated in these flow syntheses of thiazole scaffolds can be readily adapted for the large-scale and efficient production of this compound and its derivatives.

Derivatization Strategies for this compound Analogues

The biological activity of thiazole-5-carboxamides can be finely tuned by introducing various substituents on the thiazole ring and the carboxamide nitrogen. This derivatization is a key aspect of drug discovery and development.

Structural Modifications at the Thiazole Ring

The thiazole ring offers multiple sites for structural modification, primarily at the C2 and C4 positions. A common approach involves starting with a pre-functionalized thiazole-5-carboxylate, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, and then modifying the amino and methyl groups.

For instance, the 2-amino group can be acylated, alkylated, or used as a nucleophile in substitution reactions to introduce a wide range of substituents. researchgate.net Similarly, the C4 position can be varied by starting with different α-haloketones in the Hantzsch synthesis. For example, using different substituted phenacyl bromides allows for the introduction of various aryl groups at the C4 position.

The synthesis of 2-phenyl-4-trifluoromethyl this compound derivatives showcases the introduction of a trifluoromethyl group at the C4 position, a common strategy to enhance metabolic stability and biological activity. thieme-connect.com The following table provides examples of yields for such derivatives.

| Compound | R1 | R2 | Yield (%) |

| 8a | 2-F-Ph | 4-Cl-2-Me-Ph | 69 |

| 8c | 2-Cl-Ph | 4-Cl-2-Me-Ph | 44 |

| 8g | 2-Cl-Ph | 2-Br-4,6-di-Cl-Ph | 60 |

| Table 1: Examples of synthesized 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives and their yields. thieme-connect.com |

Another strategy involves the direct functionalization of the thiazole ring. For example, bromination of the thiazole core can introduce a bromine atom, which can then be used as a handle for further cross-coupling reactions to introduce a variety of substituents. donaulab.cz

The following table summarizes various synthetic approaches for this compound and its derivatives.

| Synthetic Approach | Key Features | Example Reactants | Reference |

| Classical | |||

| Hantzsch Synthesis | Cyclocondensation | α-haloketone, thioamide | researchgate.netmdpi.com |

| Amide Coupling | Two-step, versatile | Thiazole-5-carboxylic acid, amine, EDC, HOBt | mdpi.comresearchgate.net |

| Modern | |||

| Catalytic (Nanoparticles) | Reusable catalyst, one-pot | α-halo carbonyl, thiosemicarbazide, anhydride, NiFe2O4 NPs | smolecule.com |

| Green Chemistry (Solvent) | Recyclable, environmentally benign | 2-bromo-4-methylthis compound synthesis in PEG-400 | donaulab.cz |

| Green Chemistry (Solid-phase) | Simplified purification, reduced waste | Reductive amination on resin, dehydrative cyclization | nih.gov |

| Flow Chemistry | Automated, scalable, rapid | Sequential Hantzsch synthesis and further reactions in microreactors | thieme-connect.com |

| Table 2: Overview of Synthetic Methodologies for this compound. |

Substituent Effects on the Carboxamide Moiety

The functionalization of the carboxamide moiety at the 5-position of the thiazole ring is a critical strategy in medicinal chemistry for modulating the pharmacological profile of the resulting derivatives. The nature of the substituent on the carboxamide nitrogen (N-substituent) significantly influences the compound's biological activity, binding affinity to targets, and physicochemical properties. Research has shown that variations from simple alkyl or aryl groups to more complex chemical entities can lead to profound differences in efficacy and selectivity.

The amide linkage itself is noted for its high stability under physiological conditions, which is a crucial attribute for a drug candidate to remain intact until it reaches its target site. nih.gov The strategic modification of N-substituents on the this compound core is a key area of investigation for developing new therapeutic agents. nih.govmdpi.com

Influence on Anticancer and Anti-Angiogenesis Activity

Structure-activity relationship (SAR) studies reveal that the substituents on the N-aryl portion of the this compound scaffold are pivotal for anticancer activity. In a series of 2-phenyl-4-trifluoromethyl this compound derivatives, the substitution pattern on the N-phenyl ring was directly correlated with inhibitory effects on various cancer cell lines. researchgate.netmdpi.com For instance, the highest activity against A-549, Bel7402, and HCT-8 cell lines was observed with a 4-chloro-2-methylphenyl amido substituent. researchgate.netmdpi.com This highlights the importance of electronic and steric factors of the substituents on the carboxamide nitrogen for cytotoxic potency.

Similarly, in the development of angiogenesis inhibitors, N-substituted 2-(4-pyridinyl)thiazole carboxamides were optimized based on the carboxamide substituent. nih.gov An SAR study led to the discovery of N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)this compound as a potent agent that suppressed human umbilical vein endothelial cell (HUVEC) colony formation and migration, with effects comparable or superior to the established inhibitor Vandetanib. nih.gov Further research into N-(aryl)-4-(azolylethyl)thiazole-5-carboxamides as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key target in angiogenesis, demonstrated that controlling the substitution pattern on the 5-carboxamido pharmacophore allowed for the identification of both dual VEGFR-1/VEGFR-2 and specific VEGFR-2 inhibitors. nih.gov

A study on c-Met kinase inhibitors using a this compound scaffold found that incorporating a halogen atom at the 3-position of the N-phenyl ring resulted in better cytotoxicity than substitution at the 2-position. tandfonline.com The general order of effectiveness for these substituents was found to be F > Cl > Me. tandfonline.com

Table 1: Effect of N-Aryl Substituents on Anticancer Activity of 2-phenyl-4-trifluoromethyl this compound Derivatives Data sourced from Cai et al. (2015). researchgate.net

| N-Aryl Substituent | Cancer Cell Line | Inhibition (%) at 5 µg/mL |

| 4-chloro-2-methylphenyl | HCT-8 (Intestine) | 48 |

| 2,4-dichlorophenyl | HCT-8 (Intestine) | 35 |

| 4-chloro-2-methylphenyl | Bel7402 (Liver) | 33 |

| 2,4-dichlorophenyl | Bel7402 (Liver) | 26 |

| 4-chloro-2-methylphenyl | A-549 (Lung) | 25 |

Influence on Enzyme Inhibition and Neuroactivity

The characteristics of the N-substituent on the carboxamide group also dictate the potency and selectivity of thiazole derivatives as enzyme inhibitors. In a study targeting cyclooxygenase (COX) enzymes, the lipophilicity of the N-substituent was a key determinant of activity. nih.gov The presence of a large, lipophilic t-butyl group on the N-phenyl ring of a this compound derivative resulted in the most potent inhibition of both COX-1 and COX-2, likely due to favorable interactions with hydrophobic regions of the enzyme's active site. nih.gov In contrast, derivatives with more hydrophilic methoxy (B1213986) groups showed lower potency. nih.govacs.org

In the context of neurological activity, research on thiazole carboxamide derivatives as modulators of GluA2-containing AMPA receptors showed that substituent size is critical. nih.gov The study revealed that smaller substituents, such as methylthio, effectively promoted strong binding interactions. nih.gov Conversely, larger substituents like trimethoxy or tert-butyl groups introduced restrictive effects that led to diminished activity. nih.gov For antiparasitic applications, N-benzylation of thiazole-4-carboxylate derivatives was found to positively influence biological activity against T. cruzi, an effect attributed to increased lipophilicity and potentially improved interaction with the biological target. mdpi.com

Table 2: Effect of N-Substituents on COX Enzyme Inhibition by Thiazole Carboxamide Derivatives Data sourced from Al-Warhi et al. (2023). nih.govacs.org

| Compound ID | N-Substituent Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 2a | Methoxy | 2.651 | 0.958 | 2.766 |

| 2b | t-butyl | 0.239 | 0.191 | 1.251 |

Biological Activities and Pharmacological Potentials of Thiazole 5 Carboxamide Derivatives

Anticancer and Antitumor Research

Thiazole-5-carboxamide derivatives have emerged as a promising class of compounds in the development of new anticancer agents. ijpda.org Their therapeutic potential stems from various mechanisms, including inducing cell death in cancer lines, halting cellular proliferation, and inhibiting the formation of new blood vessels that supply tumors.

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a multitude of human cancer cell lines. A study involving novel 2-phenyl-4-trifluoromethyl this compound derivatives tested their activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. mdpi.comresearchgate.net Among the synthesized compounds, some showed notable inhibitory effects at a concentration of 5 µg/mL. researchgate.net For instance, compound 8c, a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619), demonstrated a 48% inhibition rate against the A-549 cell line. mdpi.comresearchgate.net

Further research into 2-amino-5-thiazolecarboxamide derivatives revealed moderate cytotoxic potencies against human leukemia cancer cell lines HL-60 and K562. researchgate.net Structure-activity relationship studies suggested that incorporating a piperazine (B1678402) moiety into the side chain enhanced the cytotoxic effects. researchgate.net

A separate series of thiazolyl-indole-2-carboxamide derivatives also exhibited a diverse range of cytotoxic effects. acs.org Compounds 6e (with a 4-hydroxy group) and 6i (with a 4-dimethylamine group) were particularly potent against several tested cell lines, with IC₅₀ values ranging from 4.36 to 23.86 μM. acs.org Notably, these compounds showed excellent selectivity, being less active against the normal WI-38 cell line compared to reference drugs like doxorubicin. acs.org

Similarly, newly synthesized thiazole carboxamide derivatives were assessed for cytotoxicity against a panel of cancer and normal cell lines. acs.org Compound 2b showed moderate anticancer activity against COLO205 (colon adenocarcinoma) and B16F1 (melanoma) cell lines, with IC₅₀ values of 30.79 and 74.15 μM, respectively. semanticscholar.org A significant finding was that most of these compounds displayed negligible cytotoxicity towards normal cell lines. semanticscholar.org

The introduction of a trifluoromethyl group into a thiazolo[4,5-d]pyrimidine (B1250722) structure has also been explored. mdpi.com One such derivative, 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-one (compound 2b), was found to be active against the IGROV1 ovarian cancer cell line. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides (e.g., 8c) | A-549 (Lung) | Inhibition (%) at 5 µg/mL | 48% | mdpi.comresearchgate.net |

| Thiazolyl-indole-2-carboxamides (e.g., 6e, 6i) | MCF-7, A549, HCT-116 | IC₅₀ (µM) | 4.36 - 23.86 | acs.org |

| Thiazole carboxamides (e.g., 2b) | COLO205 (Colon) | IC₅₀ (µM) | 30.79 | semanticscholar.org |

| Thiazole carboxamides (e.g., 2b) | B16F1 (Melanoma) | IC₅₀ (µM) | 74.15 | semanticscholar.org |

| 2-amino-5-thiazolecarboxamides | HL-60, K562 (Leukemia) | IC₅₀ (µM) | 8.5 - 40.1 | researchgate.net |

Investigations in Cellular Proliferation Assays

The antiproliferative activity of this compound derivatives is a key indicator of their anticancer potential. smolecule.com Many of the cytotoxicity assessments, such as the standard MTT assay, directly measure the proliferative capacity of cells. researchgate.netmdpi.com Research has shown that these compounds can inhibit the growth and proliferation of various cancer cell lines, including those of the lung, colon, and breast. smolecule.com

For example, the evaluation of 2-phenyl-4-trifluoromethyl this compound derivatives demonstrated their ability to inhibit the proliferation of A-549 lung cancer cells. mdpi.comresearchgate.net The antiproliferative potential of a novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines was also confirmed through a metabolic test that determines mitochondrial activity, a marker of cell proliferation. mdpi.com

Dasatinib (B193332), a potent kinase inhibitor featuring a this compound core, is known to suppress leukemia through mechanisms that include G1 arrest of the cell cycle, thereby halting proliferation. nih.gov Furthermore, a series of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives were found to induce cell cycle arrest at the G2/M phase, contributing to their potent antiproliferative effects. acs.org

Modulation of Angiogenesis Signaling Pathways

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, making it a prime target for cancer therapy. nih.govresearchgate.net this compound derivatives have been investigated for their ability to interfere with this process.

A series of pyridinyl-thiazolyl carboxamide derivatives were specifically designed and synthesized to target angiogenesis. nih.gov One compound, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)this compound (compound 3k), effectively suppressed the colony formation and migration of human umbilical vein endothelial cells (HUVECs). nih.gov It also inhibited VEGF-induced angiogenesis in both aortic ring spreading and chick embryo chorioallantoic membrane (CAM) models, with effects comparable or superior to the established inhibitor Vandetanib. nih.gov

The well-known drug Dasatinib, which contains the N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide structure, also exhibits antiangiogenic properties. nih.gov It inhibits tumor growth and angiogenesis by targeting kinases in both tumor cells and tumor-associated endothelial cells. nih.gov Research on Dasatinib derivatives showed that modifications with hydrophobic chains could significantly enhance this antiangiogenic activity. nih.gov

Antimicrobial Research

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents. smolecule.com Research has focused on their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Studies

Derivatives of this compound have been shown to be effective against both Gram-positive and Gram-negative bacteria. In one study, seven novel pleuromutilin (B8085454) derivatives featuring a this compound moiety were synthesized and tested. researchgate.net Three of these compounds exhibited antibacterial activity against Staphylococcus aureus ATCC26112 and a clinical isolate of Staphylococcus aureus SC, even at a low concentration of 0.05 μg/mL. researchgate.net

Another study synthesized a series of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthis compound derivatives and screened them for antibacterial activity. researchgate.net These compounds were effective against the Gram-positive bacteria S. aureus and Bacillus subtilis, as well as the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. researchgate.net The activity was dependent on the substitution patterns; for example, compound 5k was active against both Gram-positive and Gram-negative strains, while the addition of a chlorine atom in a related derivative led to a loss of this broad activity. researchgate.net Other synthesized thiazolidinone derivatives also showed promising antibacterial activity against E. coli, S. aureus, and B. subtilis. pnrjournal.com

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Derivative Series | Bacterial Strain(s) | Method | Result | Reference(s) |

|---|---|---|---|---|

| Pleuromutilin derivatives with this compound | Staphylococcus aureus ATCC26112, S. aureus SC | Agar-well diffusion | Active at 0.05 μg/mL | researchgate.net |

| N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Zone of inhibition | Varied activity based on substitution | researchgate.net |

| 2-methyl substituted carboxamide derivatives (5a, 5f) | Gram-positive and Gram-negative bacteria | Zone of inhibition | Showed only antibacterial activity | researchgate.net |

Antifungal Activity Investigations

The antifungal potential of thiazole-5-carboxamides has been explored against various pathogenic fungi. smolecule.com A series of novel thiazole carboxamides were designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. acs.org One compound, 6g, exhibited excellent SDH inhibition and displayed potent in vitro fungicidal activity against Rhizoctonia cerealis and Sclerotinia sclerotiorum, with EC₅₀ values of 6.2 and 0.6 mg/L, respectively. This activity was superior to the commercial fungicide Thifluzamide. acs.org Furthermore, compound 6g showed excellent in vivo protective activity against S. sclerotiorum on plant leaves. acs.org

Another study focused on isothiazole–thiazole derivatives, which displayed excellent in vivo activity against oomycetes. nih.gov Most of the designed compounds showed 100% inhibition against Plasmopara cubensis and Phytophthora infestans at a concentration of 100 mg L⁻¹. nih.gov

Screening of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthis compound derivatives also revealed antifungal properties. researchgate.net For instance, compound 5m was active against fungi, though the introduction of a chlorine atom in a similar structure resulted in a loss of this antifungal activity while gaining antibacterial properties. researchgate.net Other research has also highlighted strong antifungal activity in certain thiazole derivatives with Minimum Inhibitory Concentration (MIC) values as low as 5.8-7.8 g/M. jchemrev.com

Table 3: Antifungal Activity of Selected this compound Derivatives

| Derivative Series | Fungal/Oomycete Strain(s) | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Thiazole carboxamides (e.g., 6g) | Rhizoctonia cerealis | EC₅₀ (mg/L) | 6.2 | acs.org |

| Thiazole carboxamides (e.g., 6g) | Sclerotinia sclerotiorum | EC₅₀ (mg/L) | 0.6 | acs.org |

| Isothiazole–thiazole derivatives | Plasmopara cubensis, Phytophthora infestans | Inhibition (%) at 100 mg L⁻¹ | 100% for most compounds | nih.gov |

| N-(4-(2-(4-fluorobenzylthiazol-4-yl)phenyl)-2-(4-chlorobenzyl)-4-methylthis compound (5m) | Candida albicans, Aspergillus niger | Not specified | Showed antifungal activity | researchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-phenyl-4-trifluoromethyl this compound |

| 4-chloro-2-methylphenyl amido substituted thiazole (8c) |

| 2-amino-5-thiazolecarboxamide |

| (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide |

| Doxorubicin |

| 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)this compound (2b) |

| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine |

| 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-one (2b) |

| Dasatinib / [N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazole carboxamide |

| N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)this compound (3k) |

| Vandetanib |

| Pleuromutilin derivatives with this compound |

| N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthis compound |

| N-(4-(2-(4-chlorobenzylthiazol-4-yl)phenyl)-2-(4-chlorobenzyl)-4-methylthis compound (5k) |

| Thiazolidinone derivatives |

| Thiazole carboxamide (6g) |

| Thifluzamide |

| Isothiazole–thiazole derivatives |

| N-(4-(2-(4-fluorobenzylthiazol-4-yl)phenyl)-2-(4-chlorobenzyl)-4-methylthis compound (5m) |

Antiviral Research

This compound derivatives have emerged as promising candidates in the development of novel antiviral agents. Research has highlighted their ability to inhibit the replication of a diverse range of viruses through mechanisms that often involve the modulation of host cellular processes.

Inhibition of HIV-1 Replication

Medicinal chemistry efforts have identified specific this compound derivatives with potent anti-HIV-1 activity. One such derivative, GPS491, was developed through the optimization of a stilbene (B7821643) inhibitor of HIV-1. scholaris.canih.gov GPS491 demonstrated a significant ability to block HIV-1 replication with an inhibitory concentration (IC50) of approximately 0.25 µM. scholaris.canih.govnih.govsigmaaldrich.com This inhibition is accompanied by a drastic reduction in viral gene expression. scholaris.canih.gov

The antiviral effect of GPS491 on HIV-1 is linked to its ability to alter the production of unspliced, singly spliced, and multiply spliced HIV-1 RNAs. scholaris.canih.govsigmaaldrich.com By interfering with viral RNA processing and accumulation, this this compound derivative effectively curtails the lifecycle of the virus. scholaris.caresearchgate.netsmolecule.com

| Compound | Target Virus | IC50 | Key Findings |

| GPS491 | HIV-1 | ~0.25 µM | Inhibits viral gene expression and alters the production of viral RNAs. scholaris.canih.gov |

Modulation of Adenovirus and Coronavirus Replication

The antiviral activity of this compound derivatives extends beyond HIV-1. The compound GPS491 has also been shown to inhibit the replication of adenovirus and multiple coronaviruses, including 229E, OC43, and SARS-CoV-2. scholaris.canih.govnih.govsigmaaldrich.com

In the case of adenovirus, low micromolar doses of GPS491 led to a reduction in infectious yield by approximately 1000-fold. scholaris.canih.govsigmaaldrich.commdpi.com This was achieved by altering early gene expression, specifically viral E1A RNA processing, which in turn blocked viral DNA amplification and inhibited late gene expression. scholaris.canih.govnih.govsigmaaldrich.com

For coronaviruses, the loss of replication upon treatment with GPS491 was associated with the inhibition of viral structural protein expression and the formation of new virus particles. scholaris.canih.govmdpi.com This broad-spectrum activity suggests that these compounds may target host cell processes that are utilized by a range of different viruses. nih.gov

| Compound | Target Virus | Effect |

| GPS491 | Adenovirus | ~1000-fold reduction in infectious yield. scholaris.casigmaaldrich.com |

| GPS491 | Coronaviruses (229E, OC43, SARS-CoV-2) | Inhibition of viral structural protein expression and virus particle formation. scholaris.canih.gov |

Mechanisms of Viral Gene Expression Alteration

The primary mechanism by which the this compound derivative GPS491 exerts its antiviral effects is through the alteration of viral gene expression by impacting cellular RNA processing. scholaris.canih.gov This is a host-targeted therapeutic strategy, which may offer a more robust barrier to the development of viral resistance. nih.gov

Treatment with GPS491 induces selective changes in the accumulation, phosphorylation, and function of splicing regulatory SR proteins. scholaris.canih.gov SR proteins are cellular factors that play a crucial role in RNA splicing. By modulating the activity of these host proteins, GPS491 disrupts the normal processing of viral RNAs, which is essential for the production of new viral proteins and progeny. scholaris.canih.gov This mechanism has been observed in its activity against HIV-1, adenovirus, and coronaviruses. scholaris.ca

Neuropharmacological Research

In addition to their antiviral properties, this compound derivatives have shown significant promise in the field of neuropharmacology, particularly for their neuroprotective potential and ability to modulate neurotransmitter receptors.

Neuroprotective Potentials of this compound Derivatives

Several studies have highlighted the neuroprotective potential of this compound derivatives. mdpi.comnih.gov This potential is often linked to their ability to modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in mediating excitatory neurotransmission. mdpi.comresearchgate.net An imbalance in this system can lead to excitotoxicity and various neurological disorders. mdpi.comresearchgate.net

Certain thiazole-carboxamide derivatives have been identified as negative allosteric modulators (NAMs) of AMPA receptor function. mdpi.comnih.gov By reducing excessive receptor activity, these compounds can offer a neuroprotective effect. For instance, the derivative MMH-5 has been suggested as a potential safe neuroprotective agent targeting the AMPA receptor, as it demonstrated low cytotoxicity in cell viability assays. nih.gov The neuroprotective properties of some thiazole-containing compounds, such as the FDA-approved drug Riluzole, further support the therapeutic potential of this chemical class for neurological diseases. mdpi.comresearchgate.net

Modulation of Neurotransmitter Receptors

The modulation of neurotransmitter receptors, specifically AMPA receptors, is a key area of research for this compound derivatives. mdpi.comnih.govresearchgate.net Studies have utilized patch-clamp analysis to investigate the effects of these compounds on AMPA receptor-mediated currents. mdpi.comresearchgate.net

A series of thiazole-carboxamide derivatives, designated TC-1 to TC-5, were shown to potently inhibit AMPAR-mediated currents across different receptor subunits. mdpi.comresearchgate.net These compounds were found to enhance the deactivation rates of the receptors, contributing to their potential as therapeutics for neurological disturbances characterized by excessive excitatory neurotransmission. mdpi.comresearchgate.net

Another study focused on a series of derivatives named MMH-1 to MMH-5 and their impact on GluA2 AMPA receptors. nih.gov The compound MMH-5 was particularly effective, causing a significant reduction in current amplitude. nih.gov These derivatives also influenced the rates of deactivation and desensitization of the receptors. nih.gov The ability of these compounds to act as negative allosteric modulators of AMPA receptors underscores their potential for treating a variety of neurological conditions. nih.gov

| Compound Series | Target Receptor | Key Findings |

| TC-1 to TC-5 | AMPA Receptors | Potent inhibition of AMPAR-mediated currents and enhancement of deactivation rates. mdpi.comresearchgate.net |

| MMH-1 to MMH-5 | GluA2 AMPA Receptors | Reduction in current amplitude and modulation of deactivation and desensitization rates. nih.gov |

Anticonvulsant Activity Evaluation

The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer adverse effects is a continuous effort in neuroscience. Thiazole derivatives have emerged as a promising area of research in this field. tandfonline.com

A study involving the synthesis of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles identified several compounds with significant anticonvulsant activity. tandfonline.com Specifically, compounds 3a, 3b, 3d, 3e, 3f, 3k, and 3m , which feature substituents like F-, Cl-, Br-, CF3-, CH3-, and adamantyl groups, demonstrated notable efficacy in the pentylenetetrazole (PTZ) seizure model. tandfonline.com These compounds had median effective doses (ED50) of less than or equal to 20 mg/kg, which is significantly lower than the reference drug, ethosuximide. tandfonline.com Importantly, these compounds did not impair motor coordination in the rotarod test, indicating a favorable safety profile. tandfonline.com

Another research effort focused on β-naphthalene incorporated thiazole-5-carboxamides and thiazole-5-ketones. thescipub.com A series of these compounds were synthesized and evaluated for their anticonvulsant properties in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. thescipub.com Several compounds, including 7e, 7j, 7n, and 8c , showed promising activity in both tests, marking them as potential leads for further development. thescipub.com

Furthermore, the synthesis of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores has yielded compounds with excellent anticonvulsant properties. mdpi.com In both the pentylenetetrazole-induced seizure and maximal electroshock seizure tests, compounds Ib, IId, and IIj demonstrated significant activity. mdpi.com

The investigation into 6-(substituted-phenyl)thiazolo[3,2-b] tandfonline.complos.orgresearchgate.nettriazole derivatives has also shown promise. researchgate.net Compound 3c provided selective protection against MES-induced seizures, while compound 5b was found to be active in both MES and PTZ models. researchgate.net

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 3a, 3b, 3d, 3e, 3f, 3k, 3m | PTZ | ED50 ≤ 20 mg/kg | tandfonline.com |

| 7e, 7j, 7n, 8c | MES, scPTZ | Promising Activity | thescipub.com |

| Ib, IId, IIj | PTZ, MES | Excellent Activity | mdpi.com |

| 3c | MES | ED50 = 49.1 mg/kg | researchgate.net |

| 5b | MES, PTZ | Active | researchgate.net |

Anti-inflammatory and Analgesic Research

Inflammation is a complex biological response, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research. Thiazole derivatives have demonstrated significant potential in this domain. researchgate.net

Research into novel thiazole carboxamide derivatives has identified their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. acs.org A study focused on these derivatives revealed that compound 2b was the most effective against the COX-1 enzyme and also showed potent activity against COX-2. acs.org Compound 2a exhibited the highest selectivity for COX-2. acs.org

In a separate study, new imidazothiazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net The starting materials, N-(4-chlorophenyl)-2-[(trifluoroacetyl)amino]-1,3-thiazole-5-carboxamide (2a) and 2-amino-N-(4-chlorophenyl)-1,3-thiazole-5-carboxamide (3a) , showed a significant nitrite-reducing effect, comparable to the positive control, indomethacin. researchgate.net Compound 3a also demonstrated the highest reducing activity on PGE2 levels, indicating analgesic potential. researchgate.net

Furthermore, the synthesis of benzothiazole (B30560) derivatives bearing benzenesulphonamide and carboxamide moieties has yielded compounds with in vivo anti-inflammatory and analgesic properties. nih.gov Compounds 17c and 17i showed significant inhibition of carrageenan-induced rat paw edema. nih.gov In analgesic activity tests, compounds 17c, 17g, and 17i demonstrated notable efficacy. nih.gov

The inhibition of soluble epoxide hydrolase (sEH) is another therapeutic strategy for treating inflammatory conditions and pain. nih.gov A novel class of thiazole-5-carboxamides functionalized with a 2-oxo-imidazolidine group has been designed as potent sEH inhibitors. nih.gov The benchmark compound, 2-(3-(3-chlorobenzyl)-2-oxoimidazolidin-1-yl)-N-(4-methoxy-2-(trifluoromethyl)benzyl)this compound (50) , showed potent inhibition of the human sEH enzyme with an IC50 of 0.46 nM. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

| Compound | Target/Test Model | Activity | Reference |

|---|---|---|---|

| 2a | COX-2 | IC50 = 0.958 μM | acs.org |

| 2b | COX-1, COX-2 | IC50 = 0.239 μM (COX-1), 0.191 μM (COX-2) | acs.org |

| 3a | Nitrite and PGE2 Reduction | Significant Reduction | researchgate.net |

| 17c, 17i | Carrageenan-induced rat paw edema | Significant Inhibition | nih.gov |

| 50 | sEH Inhibition | IC50 = 0.46 nM | nih.gov |

Antitubercular Research

Tuberculosis (TB) remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. researchgate.net Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. plos.orgresearchgate.netacs.org These compounds target QcrB, a crucial component of the mycobacterial cytochrome bcc-aa3 super complex. plos.orgacs.org

In vitro studies have demonstrated the impressive potency of various ITAs, with some compounds exhibiting low nanomolar activity against replicating and drug-resistant M. tuberculosis strains. acs.org For instance, compounds 6, 16, and 17 displayed MIC values of less than 10 nM. acs.org Further research has highlighted the efficacy of ITAs in macrophage models of TB infection. plos.orgacs.org

A study evaluating nine diverse ITA analogs reported MIC values ranging from 0.0625 to 2.5 μM. plos.org One standout compound, ND-11543 , demonstrated excellent in vitro ADME properties and showed efficacy in a chronic murine TB infection model. plos.org

The synthesis of thiazolyl pyrazine (B50134) carboxamide derivatives has also yielded compounds with significant antimycobacterial activity. researchgate.net Compounds 5c and 5h showed high activity with a MIC value of 6.25 µg/ml against M. tuberculosis H37Rv. researchgate.net

Furthermore, the introduction of a 5-nitro group into the thiazole ring of certain derivatives has been shown to significantly improve antitubercular activity. nih.gov Several compounds in this series, including 51c, 51g, 51h, 51i, 51l, 51n, and 51q , exhibited MIC90 values of less than 0.24 µM. nih.gov

Table 3: Antitubercular Activity of Selected this compound Derivatives

| Compound/Series | Target/Strain | Activity | Reference |

|---|---|---|---|

| 6, 16, 17 | M. tuberculosis | MIC < 10 nM | acs.org |

| ND-11543 | M. tuberculosis | MIC = 0.0625–2.5 μM | plos.org |

| 5c, 5h | M. tuberculosis H37Rv | MIC = 6.25 µg/ml | researchgate.net |

| 51c, 51g, 51h, 51i, 51l, 51n, 51q | M. tuberculosis | MIC90 < 0.24 µM | nih.gov |

Other Pharmacological Explorations

The therapeutic potential of this compound derivatives extends beyond the aforementioned activities. Researchers have explored their utility in other pharmacological areas, including as anticancer and neuroprotective agents.

A series of novel 2-phenyl-4-trifluoromethyl this compound derivatives were synthesized and evaluated for their anticancer activity against various cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer). mdpi.comresearchgate.net The highest activity was observed with a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group. mdpi.comresearchgate.net

In the realm of neuroprotection, thiazole-carboxamide derivatives have been investigated for their ability to modulate α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs). mdpi.com A study using five synthesized thiazole-carboxamide derivatives (TC-1 to TC-5 ) found that all compounds potently inhibited AMPAR-mediated currents, with TC-2 being the most powerful. mdpi.com This suggests their potential as negative allosteric modulators of AMPAR function and as therapeutic agents for neurological disorders characterized by excitotoxicity. mdpi.com

The versatility of the thiazole scaffold is further underscored by its presence in a wide array of biologically active compounds with activities such as antimicrobial, antifungal, and antiviral properties. nih.govfabad.org.tr

Molecular Mechanisms and Target Engagement of Thiazole 5 Carboxamide Derivatives

Enzyme Inhibition Studies

Thiazole-5-carboxamide derivatives have demonstrated inhibitory activity against a wide array of enzymes implicated in various disease pathologies. The following sections delineate the specific enzyme targets and the associated research findings.

Cyclooxygenase (COX) Inhibition

A novel series of thiazole (B1198619) carboxamide derivatives has been synthesized and evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes. dntb.gov.uaijddd.com These enzymes, existing as isozymes COX-1 and COX-2, are key to the inflammatory process. acs.org In vitro COX inhibition assays were used to determine the potency and selectivity of these compounds. dntb.gov.uaijddd.com

One study revealed that compound 2b , featuring a t-butyl substituent, was the most potent inhibitor against both COX-1 and COX-2, with IC50 values of 0.239 µM and 0.191 µM, respectively. ijddd.comacs.orgnih.gov The lipophilic nature of the t-butyl group is thought to enhance interaction with hydrophobic regions of the COX active site. nih.gov Compound 2a showed the highest selectivity for COX-2 with a selectivity ratio of 2.766, while compound 2j also demonstrated good selectivity. ijddd.comacs.org The inhibitory activity of these compounds highlights their potential as anti-inflammatory agents. acs.org

Table 1: Cyclooxygenase (COX) Inhibition by Thiazole Carboxamide Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 2a | >10 | 0.958 | 2.766 |

| 2b | 0.239 | 0.191 | 1.251 |

| 2j | >10 | 0.957 | 1.507 |

Src-Family Kinase p56(Lck) Inhibition

Substituted 2-(aminoheteroaryl)-thiazole-5-carboxamide analogues have been identified as potent inhibitors of the Src-family kinase p56(Lck), a non-receptor tyrosine kinase involved in cellular regulation. acs.orgresearchgate.net A specific compound, designated as compound 2 in one study, demonstrated significant in vitro potency and in vivo efficacy. acs.org Further research led to the development of dasatinib (B193332), a multi-targeted kinase inhibitor that includes the 2-amino-thiazole-5-carboxylic acid phenylamide structure and shows potent inhibition of Src family kinases. researchgate.net Another series of 2-amino-5-carboxamidothiazoles also showed promise as Lck inhibitors, with cyclopropylamide 11d exhibiting sub-micromolar activity in a peripheral blood lymphocyte (PBL) proliferation assay. helsinki.fi

Table 2: Src-Family Kinase p56(Lck) Inhibition by this compound Derivatives

| Compound Class | Key Findings | Reference Compound(s) |

|---|---|---|

| 2-(aminoheteroaryl)-thiazole-5-carboxamides | Potent and orally active Lck inhibitors. | Compound 2 , Dasatinib |

| 2-amino-5-carboxamidothiazoles | Demonstrated structural requirements for potent Lck activity. | Cyclopropylamide 11d |

c-Met Kinase Inhibition

Thiazole/thiadiazole carboxamide derivatives have been designed and synthesized as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often implicated in cancer. bamu.ac.innih.gov Through several cycles of structure-activity relationship optimization, compound 51am emerged as a highly promising inhibitor in both biochemical and cellular assays. bamu.ac.innih.govmdpi.com This compound was found to inhibit c-Met phosphorylation and induce cell cycle arrest and apoptosis in cancer cell lines. bamu.ac.in The introduction of a thiazole-2-carboxamide as a 5-atom linker was shown to be beneficial for potent c-Met inhibitory activity, with compounds 51ah , 51ak , 51al , 51am , and 51an exhibiting IC50 values in the low nanomolar range. mdpi.com

Table 3: c-Met Kinase Inhibitory Activities of Thiazole/Thiadiazole Carboxamide Derivatives

| Compound | c-Met IC50 (nM) |

|---|---|

| 51ah | 9.26 |

| 51ak | 3.89 |

| 51al | 5.23 |

| 51am | 2.54 |

| 51an | 3.73 |

| Foretinib (Reference) | 3.62 |

Data from in vitro c-Met inhibitory activity assays. mdpi.com

DNA Gyrase and Lumazine (B192210) Synthase Inhibition

Several studies have explored the antibacterial potential of this compound derivatives, with evidence pointing towards the inhibition of DNA gyrase and lumazine synthase as a likely mechanism of action. dntb.gov.ua A series of 2-(2-ethylpyridin-4-yl)-4-methyl-N-phenylthis compound derivatives were synthesized and showed promising antimicrobial activities. dntb.gov.ua Molecular docking studies of the active compounds revealed excellent binding affinity toward both DNA gyrase and lumazine synthase enzymes. dntb.gov.ua

Specifically, 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives have been identified as low micromolar inhibitors of E. coli DNA gyrase. researchgate.netbamu.ac.in Further optimization of this scaffold led to compounds with low nanomolar inhibition of E. coli DNA gyrase. researchgate.net One potent inhibitor, compound 8d , which features a planar benzothiazole-2,6-diamine moiety, displayed an IC50 of 38 nM. acs.org

Table 4: DNA Gyrase Inhibition by Thiazole Derivatives

| Compound/Scaffold | Target Enzyme | IC50 | Key Structural Features |

|---|---|---|---|

| 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivative 7a | E. coli DNA gyrase | 12 µM | Initial hit from oroidin (B1234803) analogue library. acs.org |

| 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivative 7f | E. coli DNA gyrase | 58 nM | Optimized from initial hit. acs.org |

| Benzothiazole (B30560) derivative 8d | E. coli DNA gyrase | 38 nM | Planar benzothiazole-2,6-diamine moiety. acs.org |

| Bithiazole 5 | DNA gyrase | 1.1 µM | 4′-methyl-N2-phenyl-[4,5′-bithiazole]-2,2′-diamine. acs.org |

Data compiled from studies on DNA gyrase inhibitors. acs.orgresearchgate.net

Kinesin HSET (KIFC1) Inhibition

A novel class of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives has been discovered as inhibitors of the kinesin HSET (KIFC1). HSET plays a crucial role in the survival of cancer cells with extra centrosomes by enabling the formation of bipolar spindles. High-throughput screening led to the identification of compounds with micromolar in vitro inhibition of HSET, which were subsequently optimized to achieve nanomolar biochemical potency. These inhibitors were found to be ATP-competitive and highly selective against the opposing mitotic kinesin Eg5. Treatment of centrosome-amplified human cancer cells with these inhibitors resulted in the induction of a multipolar phenotype.

Table 5: Inhibition of Kinesin HSET (KIFC1) by 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Derivatives

| Compound | HSET IC50 (µM) | Eg5 IC50 (µM) | Key Structural Features |

|---|---|---|---|

| Hit Compound | Micromolar | - | Discovered through high-throughput screening. |

| Optimized Compounds | Nanomolar | High Selectivity | ATP-competitive inhibitors. |

Qualitative data based on reported research findings.

Receptor Modulation Investigations

Beyond enzyme inhibition, this compound derivatives have been investigated for their ability to modulate receptor function. A notable area of research is their effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission in the central nervous system.

A study of five thiazole-carboxamide derivatives, designated TC-1 to TC-5, on AMPA receptors expressed in HEK293T cells demonstrated that these compounds act as potent inhibitors of AMPAR-mediated currents. All tested compounds showed significant inhibitory effects, with TC-2 being the most powerful across all AMPA receptor subunits. These derivatives were found to be negative allosteric modulators, enhancing the deactivation rates of the receptors. Another investigation on similar derivatives, MMH-1 to MMH-5, also identified them as negative allosteric modulators of GluA2 AMPA receptors, with MMH-5 causing a significant reduction in current amplitude. This modulation of AMPA receptor kinetics suggests a potential neuroprotective role for these compounds.

AMPA Receptor (AMPAR) Modulation

This compound derivatives have been identified as significant modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are crucial for fast synaptic transmission in the central nervous system. mdpi.comnih.gov An imbalance in AMPAR-mediated neurotransmission is implicated in various neurological disorders, making these receptors a key therapeutic target. nih.gov

Recent studies have demonstrated that certain thiazole-carboxamide derivatives act as negative allosteric modulators (NAMs) of AMPARs. mdpi.comnih.gov For instance, a series of five thiazole-carboxamide derivatives, designated TC-1 to TC-5, were shown to potently inhibit AMPAR-mediated currents in HEK293T cells overexpressing different AMPAR subunits. mdpi.com Patch-clamp analysis revealed that these compounds significantly reduced the current amplitude and altered the receptor kinetics, notably by enhancing deactivation rates. mdpi.com Among these, TC-2 was identified as the most potent inhibitor across all tested subunits. mdpi.com

Another study focused on a series of thiazole carboxamide derivatives, MMH-1 to MMH-5, and their effects on GluA2 AMPA receptors. nih.gov The compound MMH-5, in particular, demonstrated a significant reduction in current amplitude and influenced both deactivation and desensitization rates, highlighting its efficacy as a negative allosteric modulator of GluA2 AMPA receptors. nih.gov The structural characteristics of these compounds, particularly the substituents on the thiazole carboxamide core, play a crucial role in their interaction with the receptor and their modulatory effects. mdpi.comnih.gov

Table 1: Effects of this compound Derivatives on AMPA Receptor Kinetics

| Compound Series | Derivative | Primary Effect | Observed Kinetic Changes | Reference |

|---|---|---|---|---|

| TC Series | TC-2 | Potent inhibition of AMPAR-mediated currents | Enhanced deactivation rates | mdpi.com |

| MMH Series | MMH-5 | Significant reduction in GluA2 current amplitude | Increased deactivation and reduced desensitization | nih.gov |

Cholinergic Receptor Interactions

Beyond their effects on AMPARs, certain this compound derivatives have been shown to interact with cholinergic receptors, specifically the α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). Enhancing the function of α7 nAChRs is a recognized therapeutic strategy for cognitive disorders. researchgate.net

A study on 2-arylamino-thiazole-5-carboxylic acid amide derivatives revealed their role as positive allosteric modulators (PAMs) of human α7 nAChRs. researchgate.net These compounds were found to activate the α7 nAChR current in the presence of acetylcholine. researchgate.net The structure-activity relationship analysis highlighted the importance of the substitution at the 4-amino group for the allosteric activation of α7 currents. researchgate.net This finding suggests that specific structural modifications on the this compound scaffold can tune the activity towards different receptor subtypes. Furthermore, the structural features of N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide suggest its potential as a lead compound for targeting cholinergic receptors.

Modulation of Gene Expression and RNA Processing

A notable mechanism of action for some this compound derivatives is the modulation of gene expression and RNA processing, which has significant implications for antiviral therapies. The compound GPS491, a this compound derivative, has been shown to inhibit the replication of several viruses, including HIV-1, adenovirus, and coronaviruses, by altering RNA processing and accumulation. mdpi.com

GPS491's antiviral activity is associated with a drastic inhibition of viral gene expression. mdpi.com In the case of HIV-1, it alters the production of unspliced, singly spliced, and multiply spliced viral RNAs. mdpi.com For adenoviruses, it disrupts early gene expression and viral E1A RNA processing. mdpi.com This modulation of viral RNA processing is linked to selective alterations in the accumulation and phosphorylation of splicing regulatory SR proteins, which are host cell factors essential for RNA processing. mdpi.com By targeting these host factors, GPS491 can prevent the replication of a broad spectrum of viruses with minimal impact on cell viability. mdpi.com

Table 2: Antiviral Activity of GPS491 via Modulation of RNA Processing

| Virus | Effect of GPS491 | Mechanism | Reference |

|---|---|---|---|

| HIV-1 | Inhibition of viral gene expression | Alteration in the production of unspliced, singly spliced, and multiply spliced HIV-1 RNAs | mdpi.com |

| Adenovirus | Reduced infectious yield | Altered early gene expression and viral E1A RNA processing | mdpi.com |

| Coronaviruses (229E, OC43, SARS-CoV-2) | Inhibition of replication | Inhibition of viral structural protein expression | mdpi.com |

Cellular Pathway Interventions

This compound derivatives intervene in several critical cellular pathways, contributing to their potential as therapeutic agents, particularly in oncology.

One of the key pathways targeted is angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov A series of N-substituted 2-(4-pyridinyl)thiazole carboxamides were found to inhibit angiogenesis. nih.gov The optimized compound, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)this compound (3k) , effectively suppressed the colony formation and migration of human umbilical vein endothelial cells (HUVECs) and blocked VEGF-induced angiogenesis. nih.gov The mechanism of action is believed to be through the regulation of angiogenesis signaling pathways. nih.gov

Furthermore, several this compound derivatives have been shown to induce apoptosis , or programmed cell death, in cancer cells. frontiersin.orgbohrium.com For instance, certain bis-thiazole derivatives were found to upregulate pro-apoptotic genes like bax and puma, while downregulating the anti-apoptotic gene Bcl-2, indicating the activation of the mitochondrial-dependent apoptosis pathway. frontiersin.org

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest . frontiersin.orgbohrium.com Some thiazole derivatives have been observed to arrest the cell cycle at the G1 or G2/M phases in cancer cell lines. frontiersin.orgbohrium.com For example, one study reported that a thiazole derivative caused cell cycle arrest at the G1 phase and induced apoptosis by inhibiting VEGFR-2 kinase. bohrium.com Another study found that a different derivative induced cell cycle arrest at the G1/S phase and increased the accumulation of cancer cells in the pre-G1 phase. researchgate.net

Table 3: Cellular Pathway Interventions by this compound Derivatives

| Cellular Pathway | Specific Effect | Example Compound/Derivative Series | Reference |

|---|---|---|---|

| Angiogenesis | Inhibition of HUVEC colony formation and migration, suppression of VEGF-induced angiogenesis | N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)this compound (3k) | nih.gov |

| Apoptosis | Upregulation of pro-apoptotic genes (bax, puma), downregulation of anti-apoptotic gene (Bcl-2) | Bis-thiazole derivatives | frontiersin.org |

| Cell Cycle | Arrest at G1 or G2/M phase | Thiazole derivatives | frontiersin.orgbohrium.com |

| Cell Cycle | Arrest at G1/S phase | Thiazole derivative | researchgate.net |

Structure Activity Relationship Sar and Lead Optimization

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial step in understanding the essential structural motifs required for a molecule's biological activity. For thiazole-5-carboxamide derivatives, several key pharmacophoric features have been identified across different therapeutic targets. The thiazole (B1198619) ring itself often acts as a central scaffold, orienting the substituents in a specific three-dimensional arrangement conducive to binding. The nitrogen and sulfur atoms within the thiazole ring can participate in crucial interactions with biological macromolecules. analis.com.my

The carboxamide moiety is another fundamental pharmacophoric element, primarily functioning as a hydrogen bond donor and acceptor. This interaction is vital for anchoring the ligand within the binding pocket of the target protein. For instance, in the development of Glycogen synthase kinase-3β (GSK-3β) inhibitors, the presence of a primary carboxamide group on the thiazole ring was found to significantly enhance potency to nanomolar activity. rsc.org

Further analysis of various this compound series has revealed additional key features:

Aromatic and Heterocyclic Rings: The attachment of aromatic or heterocyclic rings at the 2- and/or 4-positions of the thiazole core is a common feature. These rings often engage in hydrophobic and π-π stacking interactions with the target protein.

Secondary Pharmacophores: In the pursuit of soluble epoxide hydrolase (sEH) inhibitors, a 2-oxo-imidazolidine group was integrated as a secondary pharmacophore, proving to be an effective structural feature for achieving high potency. nih.gov

Specific Linkers: The nature and length of the linker connecting the this compound core to other parts of the molecule can significantly impact activity.

A generalized pharmacophore model for a class of COX-1 inhibitors based on a thiazole scaffold included two hydrogen bond acceptors, one hydrophobic site, and two aromatic rings, highlighting the multifaceted nature of the required interactions. acs.org

Impact of Substituent Groups on Biological Activity

The biological activity of this compound derivatives can be finely tuned by the introduction of various substituent groups at different positions of the thiazole ring and its appended moieties. These substitutions can influence the compound's electronic properties, lipophilicity, steric profile, and metabolic stability, all of which are critical determinants of pharmacological activity.

Substituents on the Thiazole Ring:

Position 2: This position is frequently substituted with aryl, heteroaryl, or amino groups. In the context of anticancer agents targeting the Wnt/β-catenin pathway, substitutions at the 2-position of the thiazole ring were explored to optimize activity. researchgate.net For pan-Src kinase inhibitors like Dasatinib (B193332), the 2-aminothiazole (B372263) core is a pivotal discovery. acs.org

Position 4: Substitutions at this position can significantly modulate activity. For example, in a series of anticancer 2-phenyl-4-trifluoromethylthis compound derivatives, the trifluoromethyl group at the 4-position was a key feature. researchgate.netmdpi.com In another study on anti-migration agents, a methyl group at the 4-position of a 2-(4-pyridinyl)this compound series was a constant feature. nih.gov

Substituents on Appended Aryl/Heteroaryl Rings:

The nature and position of substituents on the aromatic rings attached to the thiazole core play a crucial role in determining potency and selectivity.

Electron-donating vs. Electron-withdrawing Groups: In the investigation of 4-methyl-2-(4-pyridinyl)this compound derivatives as inhibitors of cell migration, it was observed that substitutions on the phenyl ring with electron-donating groups, such as methoxy (B1213986), resulted in higher antimigration effects compared to electron-withdrawing groups like chloro and nitro. nih.gov Conversely, for a series of antimicrobial 2,4-disubstituted thiazoles, the presence of electron-withdrawing nitro groups and electron-donating methoxy groups in the para position of the benzene (B151609) ring at the thiazole moiety was found to be beneficial for activity. nih.gov

Positional Isomerism: The placement of substituents is critical. For soluble epoxide hydrolase inhibitors, ortho- and ortho/para-substituted benzyl (B1604629) groups at the carboxamide end were identified as the most effective for high potency. nih.gov In a series of anticancer thiazole-5-carboxamides, a 4-chloro-2-methylphenyl amido substituent, in conjunction with a 2-chlorophenyl group on the thiazole ring, yielded the highest activity against the HCT-8 cell line. researchgate.netmdpi.com

The following table summarizes the impact of various substituents on the biological activity of different this compound series.

| Biological Target | Series | Favorable Substituents | Impact |

| VEGFR-1/VEGFR-2 | Thiazole-5-carboxamides | Varied substituents on the core | Lead optimization to identify potent inhibitors. researchgate.net |

| Soluble Epoxide Hydrolase (sEH) | Thiazole-5-carboxamides with 2-oxo-imidazolidine | ortho and ortho/para-substituted benzyl groups | High potency and metabolic stability. nih.gov |

| Cancer (Anticancer) | 2-Phenyl-4-trifluoromethylthiazole-5-carboxamides | 4-Chloro-2-methylphenyl amido group; 2-chlorophenyl at position 2 | Highest activity against HCT-8 cell line. researchgate.netmdpi.com |

| Cell Migration | 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides | Electron-donating groups (e.g., methoxy) on the phenyl ring | Increased antimigration effect. nih.gov |

| COX-2 | 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxamides | tert-Butylphenyl substituent | Most potent activity against COX-1 and COX-2. acs.orgnih.gov |

Strategies for Enhancing Potency and Selectivity

The optimization of lead compounds is a critical phase in drug discovery, aiming to enhance the desired biological activity while minimizing off-target effects. For this compound derivatives, several strategies have been successfully employed to improve potency and selectivity.

Bioisosteric Replacement:

One common strategy is the replacement of a specific functional group with another that has similar physical or chemical properties (a bioisostere) to improve the compound's pharmacological profile. A notable example is the hit-to-lead optimization of a series of adenosine (B11128) A2A receptor antagonists. nih.gov In this work, a metabolically labile ester moiety was successfully replaced with a more stable heteroaromatic group, leading to compounds with improved drug-like properties. nih.gov

Structure-Based Drug Design (SBDD):

With the availability of crystal structures of target proteins, SBDD has become a powerful tool. Molecular modeling can be used to understand the binding mode of inhibitors and to design new analogs with improved interactions. For the pan-Src kinase inhibitor Dasatinib and its analogs, molecular modeling was used to construct a putative binding model for Lck inhibition, which was later confirmed by a crystal structure of a similar kinase. acs.org This understanding of the binding interactions at a molecular level allows for the rational design of more potent and selective inhibitors.

Introduction of Conformational Constraints:

Introducing rigid structural elements or bulky groups can lock the molecule into a more favorable conformation for binding, thereby enhancing potency. In a series of COX inhibitors, the introduction of a bulky t-butyl group was found to be crucial for pushing a meta-methoxyphenyl fragment to optimize its accommodation within a secondary binding pocket, leading to enhanced inhibitory activity. acs.org

Modulation of Physicochemical Properties:

The following table outlines some of the lead optimization strategies applied to this compound derivatives.

| Strategy | Example Series | Outcome |

| Bioisosteric Replacement | Adenosine A2A receptor antagonists | Replacement of a metabolically labile ester with a stable heteroaromatic group. nih.gov |

| Structure-Based Drug Design | pan-Src kinase inhibitors (e.g., Dasatinib) | Understanding of binding mode to guide the design of potent inhibitors. acs.org |

| Conformational Constraint | COX inhibitors | Introduction of a bulky t-butyl group to optimize binding conformation. acs.org |

| Physicochemical Property Modulation | Soluble epoxide hydrolase inhibitors | Achieved potent inhibition with excellent metabolic stability and solubility. nih.gov |

Preclinical Pharmacological and Toxicological Research

In Vitro Pharmacological Profiling

The initial stages of drug discovery for thiazole-5-carboxamide derivatives involve extensive in vitro testing to determine their biological activity and mechanism of action at a cellular and molecular level.

Cell-based assays are fundamental in assessing the antiproliferative and cytotoxic effects of novel compounds against various cancer cell lines. A number of studies have evaluated this compound derivatives, revealing their potential as anticancer agents.

For instance, a series of novel 2-phenyl-4-trifluoromethyl this compound derivatives were synthesized and tested for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. mdpi.comresearchgate.net One of the most active compounds, a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619), demonstrated a 48% inhibition rate against the A-549 cell line at a concentration of 5 μg/mL. mdpi.comresearchgate.net Other derivatives showed moderate activity against A-549 and HCT-8 cells, while most compounds exhibited low to no inhibitory effect against the Bel7402 cell line. mdpi.comresearchgate.net

Another class of derivatives, 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, displayed excellent antiproliferative activity against various hematological and solid tumor cell lines. nih.gov Specifically, the derivative N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)this compound, also known as Dasatinib (B193332) or BMS-354825, has shown potent activity. nih.gov Further studies on related compounds showed high potency against human K562 leukemia cells, although activity was lower against MCF-7 (breast cancer) and HT-29 (colon carcinoma) cells. researchgate.net

Some thiazole-carboxamide derivatives have also been investigated for antiviral properties. In one study, new imidazo[2,1-b]thiazole (B1210989) derivatives combined with a 4-thiazolidinone (B1220212) ring were evaluated in cell-based assays, with some compounds showing antiviral activity against a variety of RNA viruses. jrespharm.com

Table 1: Anticancer Activity of Selected this compound Derivatives in Cell-Based Assays

| Compound Class | Cell Line | Activity/Endpoint | Findings |

|---|---|---|---|

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (Lung) | % Inhibition at 5 µg/mL | Highest activity of 48% with a 4-chloro-2-methylphenyl amido substituted derivative. mdpi.comresearchgate.net |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | Bel7402 (Liver) | % Inhibition at 5 µg/mL | Low to no inhibitory effect. mdpi.comresearchgate.net |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | HCT-8 (Intestine) | % Inhibition at 5 µg/mL | Moderate inhibitory activity observed for some derivatives. mdpi.comresearchgate.net |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | K562 (Leukemia) | IC₅₀ | High antiproliferative potency comparable to Dasatinib. researchgate.net |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | MCF-7 (Breast) | IC₅₀ | 20.2 µM. researchgate.net |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | HT-29 (Colon) | IC₅₀ | 21.6 µM. researchgate.net |

| N-thiazolyl-indole-2-carboxamides | MCF-7 (Breast) | IC₅₀ | Compound 6i showed an IC₅₀ of 6.10 ± 0.4 μM. acs.org |

| N-thiazolyl-indole-2-carboxamides | MCF-7 (Breast) | IC₅₀ | Compound 6v showed an IC₅₀ of 6.49 ± 0.3 μM. acs.org |

| Thiazole pyrimidine (B1678525) derivatives | Various cancer cell lines | Antiproliferative activity | Evaluated against A375, C32, DU145, and MCF-7/WT human cancer cell lines. mdpi.com |

The mechanism of action for many this compound derivatives involves the direct inhibition of specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. rsc.org

A significant breakthrough in this area was the discovery of 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent inhibitors of the Src-family kinase p56(Lck). researchgate.netnih.gov Further development led to the identification of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor with picomolar to nanomolar potency. nih.govastate.edu Dasatinib and its analogues inhibit not only Src and Abl kinases but also other members of the Src family kinases (SFK), such as Hck, with IC₅₀ values in the low nanomolar range. nih.govresearchgate.net

Other research has identified this compound derivatives as inhibitors of different kinases. Studies revealed small-molecule inhibitors of protein kinase CK2, with one compound showing an IC₅₀ of 0.4 μM. rsc.orgnih.gov Derivatives containing a phenyl sulfonyl group demonstrated exceptional inhibitory effects on B-RAFV600E kinase, with one compound having an IC₅₀ of 23.1 ± 1.2 nM, surpassing the standard drug. rsc.org Additionally, the incorporation of a primary carboxamide group on the thiazole ring was found to significantly improve potency against Glycogen synthase kinase-3 (GSK-3), with IC₅₀ values reaching the sub-nanomolar range. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives

| Compound Class/Name | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Dasatinib (BMS-354825) | Src Kinase | 0.5 nM | astate.edu |

| Dasatinib (BMS-354825) | Abl Kinase | < 1 nM | nih.govastate.edu |

| 2-(Aminoheteroaryl)-thiazole-5-carboxamides | Src Family Kinases (e.g., Hck) | 1-2 nM | researchgate.net |

| 1,3-Thiazole-5-carboxylic acid derivatives | Protein Kinase CK2 | 0.4 µM | rsc.orgnih.gov |

| Thiazole derivatives with phenyl sulfonyl group | B-RAFV600E Kinase | 23.1 ± 1.2 nM | rsc.org |

| This compound derivatives | Glycogen synthase kinase-3β (GSK-3β) | 0.29 ± 0.01 nM | nih.gov |

| Thiazole carboxamide derivative (2b ) | COX-1 | 0.239 µM | nih.gov |

| Thiazole carboxamide derivative (2b ) | COX-2 | 0.191 µM | nih.gov |

Cell-Based Assays

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their efficacy and therapeutic potential in a whole-organism system. This compound derivatives have demonstrated significant antitumor activity in various preclinical cancer models.

The potent Src/Abl inhibitor, BMS-354825 (Dasatinib), was shown to be orally active in a K562 xenograft model of chronic myelogenous leukemia (CML), where it induced complete tumor regressions at multiple dose levels. nih.gov Another related pyridinyl-thiazolyl carboxamide derivative demonstrated significant tumor growth inhibition in animal models at a dosage of 30 mg/kg. Furthermore, significant in vivo activity for other derivatives was observed in estrogen-dependent MCF-7 breast and A431 epidermoid tumor models. researchgate.net

In a different study, imidazo[2,1-b]thiazole-5-carboxamides were evaluated for anti-tuberculosis activity. A lead compound, ND-11543, showed efficacy in a chronic murine tuberculosis infection model when dosed at 200 mg/kg for 4 weeks. nih.gov

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations

Preclinical PK/PD studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, which determines its bioavailability and dosing regimen.